Rosuvastatin D6 Calcium
Description
Molecular Formula and Isotopic Composition Analysis
This compound exhibits a precise molecular formula of C₂₂H₂₁D₆FN₃O₆S·½Ca, reflecting the systematic incorporation of six deuterium atoms into the molecular structure. The compound demonstrates a molecular weight of 506.61 daltons, which represents a measurable increase from the non-deuterated form due to the higher atomic mass of deuterium compared to hydrogen. The isotopic labeling specifically targets the isopropyl group within the molecular structure, where all six hydrogen atoms of the two methyl groups attached to the central carbon are replaced with deuterium atoms, creating the hexadeuteriopropan-2-yl substituent.
The calcium salt form exists as a hemicalcium salt, indicated by the ½Ca notation in the molecular formula, meaning that one calcium ion coordinates with two rosuvastatin anions. This stoichiometric relationship is consistent across various crystalline forms and represents the most stable ionic configuration for pharmaceutical applications. The deuterium incorporation is strategically positioned to minimize structural perturbation while providing distinct mass spectral and nuclear magnetic resonance signatures for analytical differentiation.
| Parameter | This compound |
|---|---|
| Molecular Formula | C₂₂H₂₁D₆FN₃O₆S·½Ca |
| Molecular Weight | 506.61 g/mol |
| Deuterium Atoms | 6 |
| Isotopic Position | Isopropyl methyl groups |
| Salt Form | Hemicalcium salt |
The isotopic composition analysis reveals that the deuterium substitution occurs with high specificity and completeness, as evidenced by mass spectrometric analysis showing minimal residual protium content at the labeled positions. The strategic placement of deuterium atoms in the isopropyl substituent provides optimal analytical sensitivity while preserving the overall molecular conformation and physicochemical properties essential for pharmaceutical applications.
X-ray Diffraction Patterns and Crystalline Phase Identification
The crystalline structure of this compound has been characterized through powder X-ray diffraction analysis, revealing distinct diffraction patterns that are characteristic of specific polymorphic forms. The compound exhibits well-defined crystalline phases with sharp diffraction peaks indicating high structural order and phase purity. X-ray diffraction studies have identified multiple crystalline forms of rosuvastatin calcium, with the deuterated variant maintaining similar polymorphic tendencies to the non-deuterated compound.
Crystalline form identification through X-ray diffraction reveals characteristic d-spacing values that serve as fingerprint patterns for the deuterated compound. The diffraction patterns show intense reflections at specific 2θ angles, with the most prominent peaks providing definitive identification of the crystalline phase. The presence of deuterium atoms introduces subtle but measurable changes in the unit cell parameters compared to the non-deuterated form, primarily due to the altered vibrational characteristics of carbon-deuterium bonds versus carbon-hydrogen bonds.
| Analytical Parameter | Observation |
|---|---|
| Crystalline Nature | Well-defined crystalline structure |
| Peak Intensity | Sharp, intense reflections |
| Phase Purity | High structural order |
| Polymorphic Behavior | Multiple crystalline forms possible |
| Unit Cell Changes | Subtle alterations due to deuterium |
The thermal analysis complementing X-ray diffraction studies indicates that this compound exhibits characteristic endothermic transitions consistent with crystalline melting behavior. Differential scanning calorimetry reveals distinct thermal events that correlate with the crystalline structure identified through X-ray diffraction, providing confirmatory evidence of the solid-state characteristics. The crystalline phase stability has been demonstrated across various environmental conditions, indicating robust structural integrity suitable for analytical reference standard applications.
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopic analysis of this compound provides comprehensive structural elucidation and confirmation of deuterium incorporation. Proton Nuclear Magnetic Resonance spectra obtained in deuterated dimethyl sulfoxide solvent reveal characteristic signal patterns with notable absence of resonances corresponding to the isopropyl methyl groups, confirming complete deuterium substitution at these positions. The spectral analysis demonstrates excellent resolution of individual proton environments, enabling precise assignment of molecular regions.
The Nuclear Magnetic Resonance investigation reveals specific chemical shift values for key structural elements within the molecule. Quantitative Nuclear Magnetic Resonance methodology has been successfully applied for accurate determination of this compound content, with characteristic signals observed at 6.51 parts per million, 4.19 parts per million, and 3.54 parts per million representing distinct proton environments. These chemical shift assignments provide reliable reference points for analytical identification and quantification procedures.
| Nuclear Magnetic Resonance Parameter | Value | Assignment |
|---|---|---|
| Key Signal 1 | 6.51 ppm | Aromatic proton |
| Key Signal 2 | 4.19 ppm | Hydroxyl environment |
| Key Signal 3 | 3.54 ppm | Aliphatic region |
| Deuterated Signals | Absent | Isopropyl methyls |
| Solvent System | DMSO-d₆ | Standard conditions |
Relaxation time measurements demonstrate that different proton environments within this compound exhibit distinct spin-lattice relaxation characteristics, with values ranging from 1.467 seconds to 1.991 seconds for various molecular regions. These relaxation parameters are critical for optimizing quantitative Nuclear Magnetic Resonance experimental conditions and ensuring accurate analytical results. The spectral complexity reflects the sophisticated molecular architecture while providing sufficient resolution for detailed structural analysis.
Comparative Analysis with Non-deuterated Rosuvastatin Calcium
Comparative structural analysis between this compound and its non-deuterated counterpart reveals both similarities and distinct differences arising from isotopic substitution. The non-deuterated rosuvastatin calcium exhibits a molecular formula of C₄₄H₅₄CaF₂N₆O₁₂S₂ for the complete salt structure, with a correspondingly different molecular weight reflecting the absence of deuterium atoms. The fundamental molecular architecture remains essentially unchanged, preserving the critical pharmacophoric elements while introducing analytical distinguishability through isotopic labeling.
Mass spectrometric analysis provides the most definitive comparative differentiation, with the deuterated compound showing a systematic mass shift corresponding to the six deuterium atoms incorporated into the structure. This mass difference enables precise analytical discrimination and serves as the basis for isotope dilution analytical methodologies. The retention of identical stereochemical configuration ensures that the deuterated variant maintains the same three-dimensional molecular geometry as the parent compound.
| Comparative Parameter | Rosuvastatin Calcium | This compound |
|---|---|---|
| Base Molecular Weight | ~500.6 g/mol | 506.61 g/mol |
| Mass Shift | - | +6.01 Da (deuterium) |
| Stereochemistry | (3R,5S,6E) | (3R,5S,6E) |
| Isopropyl Signals | Present in NMR | Absent in ¹H NMR |
| Crystalline Behavior | Multiple forms | Similar polymorphism |
Bioequivalence studies have demonstrated that the pharmacokinetic behavior of deuterated and non-deuterated forms remains comparable, with geometric mean ratios for key parameters falling within acceptable bioequivalence ranges. The comparative analysis confirms that isotopic substitution preserves the essential molecular characteristics while providing the analytical advantages necessary for sophisticated bioanalytical applications. Nuclear Magnetic Resonance spectral comparison shows identical patterns except for the specific regions where deuterium substitution has occurred, validating the targeted nature of the isotopic labeling strategy.
Properties
Molecular Formula |
C22H21D6FN3O6S . 1/2 Ca |
|---|---|
Molecular Weight |
506.61 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Rosuvastatin acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, rosuvastatin effectively reduces low-density lipoprotein cholesterol (LDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C) levels, thereby lowering the risk of cardiovascular diseases .
Pleiotropic Effects
Beyond its lipid-lowering capabilities, rosuvastatin exhibits several pleiotropic effects:
- Anti-inflammatory Properties : It reduces inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and interleukin levels, contributing to cardiovascular protection .
- Endothelial Function Improvement : Rosuvastatin enhances endothelial function by increasing nitric oxide production and reducing oxidative stress .
- Antithrombotic Effects : It inhibits platelet aggregation, which can prevent thrombus formation in the vascular system .
Clinical Applications
-
Cardiovascular Disease Prevention
- Primary Prevention : Rosuvastatin is indicated for adults without a history of cardiovascular events but with multiple risk factors. Clinical trials, such as JUPITER, demonstrated significant reductions in major cardiovascular events among participants treated with rosuvastatin .
- Secondary Prevention : It is also used in patients with established coronary artery disease to reduce the risk of recurrent events .
- Management of Dyslipidemia
- Diabetes Management
- Kidney Protection
Data Tables
Case Studies
- Cardiovascular Risk Reduction
- Renal Protection Mechanism
Comparison with Similar Compounds
Key Differences :
- Deuterium Placement : this compound incorporates deuterium at six positions, whereas Pitavastatin D4 and Fluvastatin D6 Sodium have fewer substitutions, altering their metabolic stability and analytical specificity .
- Application Scope : Unlike Pitavastatin D4 and Fluvastatin D6 Sodium, this compound is extensively used in bioequivalence studies due to Rosuvastatin’s widespread clinical use .
Comparison with Non-Deuterated Statins
Efficacy in Lipid Management
The STELLAR Trial () compared Rosuvastatin Calcium with Atorvastatin, Simvastatin, and Pravastatin across doses:
| Statin | LDL Reduction (%) | HDL Increase (%) | Achieved LDL Goals (ATP III) |
|---|---|---|---|
| Rosuvastatin (10–80 mg) | 45–63 | +7.7–+9.6 | 82–89% |
| Atorvastatin (10–80 mg) | 37–55 | +2.1–+6.8 | 69–85% |
| Simvastatin (10–80 mg) | 28–46 | +3.2–+5.1 | 52–73% |
| Pravastatin (10–40 mg) | 20–34 | +2.5–+4.9 | 41–68% |
Rosuvastatin Calcium demonstrated superior LDL reduction and HDL enhancement, attributed to its higher hepatoselectivity and longer half-life .
Pharmacokinetic and Physicochemical Properties
- Solubility: Rosuvastatin Calcium has poor aqueous solubility (~0.1 mg/mL), necessitating nanovesicular formulations (e.g., niosomes) to enhance bioavailability (20% absolute bioavailability) .
- Liver Distribution : In rats, Rosuvastatin exhibited 3-fold higher liver-specific distribution compared to Pravastatin and Simvastatin, minimizing systemic toxicity .
- Stability : Magnesium carbonate hydroxide pentahydrate is used as a stabilizer in Rosuvastatin formulations to prevent degradation .
Role in Bioanalytical Methods
- LC-MS Quantification: The deuterium label in this compound provides a distinct mass shift, enabling precise quantification of non-deuterated Rosuvastatin in plasma and tissue samples .
- Bioequivalence Studies : Used to validate generic formulations by comparing pharmacokinetic profiles against reference drugs .
Q & A
Q. What is the role of Rosuvastatin D6 Calcium in analytical research, and how does its deuterated structure enhance experimental reliability?
this compound serves as an isotopically labeled internal standard for quantitative analysis using mass spectrometry (MS). The incorporation of six deuterium atoms reduces interference from endogenous compounds or matrix effects, improving signal specificity and accuracy in pharmacokinetic/metabolite studies. For example, deuterated standards enable precise calibration curves by matching the physicochemical properties of the analyte while providing distinct mass-to-charge (m/z) ratios .
Q. What are the most reliable analytical methods for quantifying this compound in complex matrices?
Validated chromatographic and spectroscopic methods include:
- UPLC : A method with a C18 column (2.1 × 100 mm, 1.7 µm) and acetonitrile-phosphate buffer (pH 3.0) mobile phase achieves baseline separation of this compound from co-formulated drugs like glibenclamide (retention time: 3.2 min) .
- FTIR Spectroscopy : Direct quantification in solid dosage forms (5–20% w/w) using KBr pellets, validated for linearity (R² > 0.998) and precision (%RSD < 2.0) without solvent extraction .
- HPTLC : A QbD-optimized method using silica gel 60 F254 plates and toluene-ethyl acetate-methanol (6:3:1 v/v) resolves this compound with an Rf of 0.45 ± 0.02 .
Q. How is this compound synthesized, and what stereochemical challenges arise during its production?
Synthesis involves catalytic enantioselective allylation to establish the (3R,5S)-dihydroxyheptenoate backbone. Key steps include iodine chloride-induced intramolecular cyclization to control stereochemistry and sulfonamide group functionalization. Impurities like diastereomers (e.g., (S,S,R)-isomer) require chiral HPLC resolution (Chiralpak AD-H column, hexane:ethanol 85:15) to ensure >98% enantiomeric excess .
Advanced Research Questions
Q. How can researchers address data contradictions in stability studies of this compound under thermal stress?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal degradation pathways. For example:
- TGA : A mass loss of 5% at 147°C (Fig. 1A) indicates dehydration, while a sharp endothermic peak at 269°C (Fig. 1B) corresponds to decomposition .
- DSC : Exothermic events in binary mixtures with excipients (e.g., lactose) at 120°C suggest incompatibility, necessitating formulation adjustments .
Contradictions arise if degradation products (e.g., lactone forms) are misidentified; LC-MS/MS with [M+H]+ m/z 482.2 and MS² fragments (m/z 258.1, 300.1) is critical for unambiguous identification .
Q. What experimental design strategies optimize this compound delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS)?
A simplex lattice design evaluates critical factors:
- Independent variables : Oil (Labrafac PG), surfactant (Cremophor RH40), and co-surfactant (Transcutol P) ratios.
- Responses : Droplet size (nm), polydispersity index (PDI), and drug loading (%).
A ternary phase diagram identifies optimal ratios (e.g., 30:50:20) that achieve <50 nm droplets and >95% encapsulation efficiency .
Q. How do researchers validate analytical methods for this compound in compliance with ICH guidelines?
Validation parameters include:
- Accuracy : Spike-and-recovery studies (80–120% concentration range) with %RSD < 2.0 and mean recovery 98–102% .
- Specificity : Forced degradation (acid/alkali, oxidative, photolytic) confirms no interference from degradation products in UPLC-PDA chromatograms .
- Robustness : Deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C) demonstrate method resilience .
Q. What advanced techniques resolve co-elution challenges in multi-component formulations containing this compound?
- Chemometric modeling : Partial least squares (PLS) regression deconvolutes overlapping UV spectra of this compound and fenofibrate at 243 nm and 286 nm, respectively .
- Two-dimensional chromatography : A C18 column coupled with a HILIC column separates polar metabolites (e.g., glucuronide conjugates) from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
